molecular formula C11H17F3N6O B025713 ICI 162,846 CAS No. 84545-30-2

ICI 162,846

Cat. No. B025713
Key on ui cas rn: 84545-30-2
M. Wt: 306.29 g/mol
InChI Key: ALCSGJCIESECFD-UHFFFAOYSA-N
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Patent
US04447441

Procedure details

To a solution of 5-(3-[3-(2,2,2-trifluoroethyl)thioureido]pyrazol-1-yl)valeramide (0.5 g.) in 6 M ammonia in ethyl alcohol (6 ml.) was added mercuric oxide (0.56 g.) over 5 minutes. The mixture was stirred for 1 hour and filtered. The filtrate was evaporated in vacuo to an oil which was dissolved in EtOAc. Addition of petroleum ether (b.p. 60°-80°) gave 5-[3-(2-[2,2,2-trifluoroethyl]guanidino)pyrazol-1-yl]valeramide as a crystalline solid, m.p. 128°-132°.
Name
5-(3-[3-(2,2,2-trifluoroethyl)thioureido]pyrazol-1-yl)valeramide
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[CH2:3][NH:4][C:5](=S)[NH:6][C:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH2:18])=[O:17])[N:8]=1.[NH3:22]>C(O)C>[F:1][C:2]([F:21])([F:20])[CH2:3][N:4]=[C:5]([NH2:22])[NH:6][C:7]1[CH:11]=[CH:10][N:9]([CH2:12][CH2:13][CH2:14][CH2:15][C:16]([NH2:18])=[O:17])[N:8]=1

Inputs

Step One
Name
5-(3-[3-(2,2,2-trifluoroethyl)thioureido]pyrazol-1-yl)valeramide
Quantity
0.5 g
Type
reactant
Smiles
FC(CNC(NC1=NN(C=C1)CCCCC(=O)N)=S)(F)F
Name
mercuric oxide
Quantity
0.56 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in EtOAc
ADDITION
Type
ADDITION
Details
Addition of petroleum ether (b.p. 60°-80°)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(CN=C(NC1=NN(C=C1)CCCCC(=O)N)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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